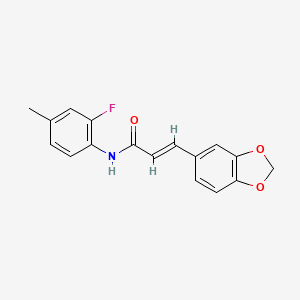

3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3/c1-11-2-5-14(13(18)8-11)19-17(20)7-4-12-3-6-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZLZTLNGUIYJB-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acryloyl Chloride-Mediated Amidation

The most direct route involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 2-fluoro-4-methylaniline via an intermediate acyl chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) typically facilitates the acid-to-acid chloride conversion. Subsequent amidation proceeds under inert conditions:

Procedure :

- Acid chloride formation : 3-(1,3-Benzodioxol-5-yl)acrylic acid (1 eq) reacts with SOCl₂ (1.2 eq) in anhydrous dichloromethane (DCM) at 0–5°C for 2 h. Excess SOCl₂ is removed under reduced pressure.

- Amine coupling : The crude acryloyl chloride is dissolved in DCM, cooled to 0°C, and treated with 2-fluoro-4-methylaniline (1.05 eq) and triethylamine (2 eq) as HCl scavenger. The mixture stirs at room temperature for 12 h.

- Work-up : The reaction is quenched with ice-water, extracted with DCM, dried (Na₂SO₄), and concentrated.

Yield : 68–72% after purification by silica gel chromatography (hexane/ethyl acetate 3:1).

Carbodiimide-Based Coupling

Alternative methods employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid:

Protocol :

- 3-(1,3-Benzodioxol-5-yl)acrylic acid (1 eq), EDC (1.2 eq), and HOBt (1 eq) are stirred in DMF at 0°C for 30 min.

- 2-Fluoro-4-methylaniline (1 eq) is added, and the reaction proceeds at 25°C for 24 h.

- The mixture is diluted with ethyl acetate, washed with 5% HCl and NaHCO₃, dried, and concentrated.

Yield : 75–80% after recrystallization from ethanol/water (4:1).

Microwave-Assisted Synthesis

Modern approaches reduce reaction times significantly:

Optimized conditions :

- Reagents: Acid (1 eq), EDC (1.1 eq), HOBt (1 eq), amine (1 eq) in DMF.

- Microwave irradiation: 100 W, 80°C, 15 min.

- Yield : 85% with >95% purity by HPLC.

Reaction Optimization and Critical Parameters

Solvent Selection

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 68 | 92 |

| DMF | 36.7 | 80 | 97 |

| THF | 7.52 | 65 | 89 |

Polar aprotic solvents like DMF enhance coupling efficiency by stabilizing the active ester intermediate.

Temperature and Time Dependency

- EDC/HOBt method :

- 0–25°C: 24 h → 80% yield

- 50°C: 8 h → 78% yield

- 80°C (microwave): 15 min → 85% yield

Elevated temperatures accelerate the reaction but risk side product formation from acrylamide polymerization.

Purification and Characterization

Chromatographic Purification

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 7.45 (d, J=15.6 Hz, 1H, CH=CHCO)

- δ 6.92–6.85 (m, 3H, benzodioxole-H)

- δ 7.22 (t, J=8.4 Hz, 1H, fluorophenyl-H)

- δ 2.34 (s, 3H, CH₃)

HPLC :

Industrial Scale-Up Challenges

- Key issue : Control of exotherms during acryloyl chloride formation.

- Solution : Semi-batch reactor with jacket cooling (ΔT <5°C).

- Throughput : 15 kg/batch achieved with 73% isolated yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Index |

|---|---|---|---|

| Acryloyl chloride | 70 | 92 | 1.0 |

| EDC/HOBt | 80 | 97 | 1.8 |

| Microwave | 85 | 95 | 2.1 |

While microwave synthesis offers efficiency, traditional EDC coupling remains optimal for cost-sensitive applications.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and the fluoro-methylphenyl group contribute to its binding affinity and specificity. The compound may modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide and its analogs:

Structural and Functional Insights:

In contrast, the 2,4-dimethoxyphenyl analog (CAS 298215-63-1) has higher electron density due to methoxy groups, which may improve solubility but reduce metabolic stability .

Steric and Electronic Modifications :

- The morpholin-4-ylethyl substituent (CAS 346713-76-6) introduces a polar tertiary amine, enhancing water solubility and enabling hydrogen bonding with biological targets .

- The 4-cyclohexylphenyl group (CAS 329777-41-5) adds significant steric bulk, which could hinder binding to flat binding pockets but improve selectivity .

Benzodioxole Variations :

- Dioxamine (CAS 119060-89-8) contains two benzodioxolyl groups, which may amplify π-π stacking interactions but increase molecular weight and complexity .

Physicochemical Properties:

- Molecular Weight : The target compound (299.30 g/mol) is smaller than most analogs, suggesting favorable pharmacokinetic properties (e.g., oral bioavailability).

- Predicted Density/Boiling Points : For CAS 298215-63-1, the density (1.306 g/cm³) and boiling point (556°C) indicate moderate volatility and compact packing in solid state .

Biological Activity

3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a benzodioxole moiety and a fluoro-substituted aromatic group. Its molecular formula is with a molecular weight of approximately 299.304 g/mol. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities that may be beneficial in pharmacological contexts. The compound's structural components suggest potential interactions with biological targets, influencing pathways related to:

- Anticancer Activity : Initial investigations have indicated the potential for this compound to inhibit cancer cell proliferation.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various microbial strains.

- Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation.

The specific biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with certain enzymes or receptors involved in cellular signaling pathways. Further research is necessary to elucidate these mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities of related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1,3-benzodioxol-5-yl)-N-(4-fluorophenyl)acrylamide | Similar benzodioxole structure; different fluorine position | Antimicrobial |

| 3-(1,3-benzodioxol-5-yl)-N-(4-methylphenyl)acrylamide | Lacks fluorine substitution | Potential anticancer |

| N-(1,3-benzodioxol-5-yl)methylamine | Simplified structure; no acrylamide group | Neuroactive properties |

The unique combination of a fluorinated aromatic system and a benzodioxole moiety in this compound may enhance its bioactivity compared to similar compounds lacking these features.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzodioxole derivatives. For instance:

- Anticancer Studies : Research has demonstrated that benzodioxole derivatives can inhibit tumor growth in vitro and in vivo models. Specific derivatives exhibited IC50 values indicating significant potency against various cancer cell lines.

- Antimicrobial Testing : Compounds structurally related to this compound have shown promising results against bacterial strains, suggesting potential for development as antimicrobial agents.

Q & A

Basic: What are the standard synthetic routes for synthesizing 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide, and what key reaction parameters influence yield?

Answer:

The synthesis typically involves a multi-step route starting with the condensation of 1,3-benzodioxole-5-carbaldehyde with an appropriate acryloyl chloride derivative. Key steps include:

- Acylation : Reacting the amine group of 2-fluoro-4-methylaniline with acryloyl chloride under controlled pH (neutral to slightly basic) and low temperature (0–5°C) to prevent polymerization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product with >95% purity .

Critical Parameters : - Temperature control during acylation to avoid side reactions.

- Use of anhydrous solvents to prevent hydrolysis of intermediates.

- Reaction time optimization (monitored via TLC or HPLC) to maximize yield .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this acrylamide derivative?

Answer:

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the acrylamide backbone and substituent positions. For example, the trans-configuration of the acrylamide double bond is confirmed by coupling constants (J = 15–16 Hz) in 1H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 329.31 for the parent ion) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O) stretching at ~1650 cm⁻¹ and aromatic C-H vibrations .

Advanced: How can researchers optimize the synthetic pathway to address low yields in the acylation step?

Answer:

Low yields often arise from competing polymerization or incomplete amine activation. Strategies include:

- Activation of the Amine : Pre-treatment with a mild base (e.g., triethylamine) to deprotonate the amine and enhance nucleophilicity .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and reduce side reactions .

- Catalytic Additives : Introducing catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Reaction Monitoring : Real-time HPLC analysis to identify bottlenecks (e.g., unreacted starting material) and adjust stoichiometry .

Advanced: What strategies are recommended for resolving contradictions in reported bioactivity data across different cell lines?

Answer:

Contradictions may arise from variations in cell permeability, metabolic stability, or assay conditions. Methodological approaches include:

- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., serum-free media, consistent incubation times) .

- Metabolic Profiling : Use LC-MS to assess compound stability in cell lysates and identify degradation products that may affect activity .

- Target Engagement Studies : Employ techniques like thermal shift assays or SPR (surface plasmon resonance) to confirm direct binding to purported targets (e.g., kinases or receptors) .

Advanced: How does the substitution pattern on the phenyl ring (e.g., fluoro and methyl groups) affect the compound’s binding affinity to biological targets?

Answer:

The 2-fluoro-4-methylphenyl group influences:

- Hydrophobic Interactions : The methyl group enhances lipophilicity, potentially improving membrane permeability .

- Electron-Withdrawing Effects : The fluorine atom modulates electron density, affecting hydrogen bonding with target residues (e.g., in kinase ATP-binding pockets) .

- Steric Effects : Substituent positioning may sterically hinder or favor interactions with bulky side chains in binding pockets. Computational docking (e.g., AutoDock Vina) paired with mutagenesis studies can validate these effects .

Basic: What are the known stability issues of this compound under various storage conditions, and how should they be mitigated?

Answer:

- Light Sensitivity : The benzodioxole moiety is prone to photodegradation. Store in amber vials at –20°C .

- Hydrolysis : The acrylamide bond may hydrolyze in aqueous buffers (pH > 8). Use freshly prepared DMSO stock solutions and avoid prolonged exposure to basic conditions .

- Oxidation : The thiophene or furan rings (if present in analogs) are oxidation-prone. Add antioxidants (e.g., BHT) to solid formulations .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

- Backbone Modifications : Replace the acrylamide with a sulfonamide or urea group to assess impact on target binding .

- Substituent Scanning : Introduce electron-donating (e.g., –OCH3) or electron-withdrawing (e.g., –NO2) groups on the benzodioxole ring to modulate electronic properties .

- Bioisosteric Replacement : Substitute the 2-fluoro group with a chlorine or trifluoromethoxy group to evaluate steric and electronic effects .

- In Vivo Profiling : Test pharmacokinetic parameters (e.g., half-life, bioavailability) in rodent models to prioritize candidates .

Advanced: What in silico methods are suitable for predicting the compound’s pharmacokinetic and toxicity profiles?

Answer:

- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability .

- Toxicity Screening : Use ProTox-II or Derek Nexus to predict hepatotoxicity, mutagenicity, and cardiotoxicity based on structural alerts (e.g., the acrylamide warhead) .

- Molecular Dynamics (MD) Simulations : Simulate binding stability with targets (e.g., over 100 ns trajectories) to correlate residence time with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.